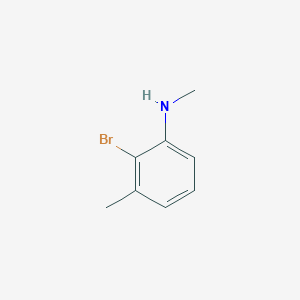

2-bromo-N,3-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-N,3-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the third carbon of the benzene ring are replaced by methyl groups, and a bromine atom is attached to the second carbon of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N,3-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,3-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,3-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted anilines.

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Scientific Research Applications

2-Bromo-N,3-dimethylaniline is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential use in the development of therapeutic agents and drug discovery.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylaniline: A similar compound without the bromine atom, used as a precursor in dye synthesis.

3-Bromo-N,N-dimethylaniline: A positional isomer with the bromine atom at the third position, used in similar applications.

Uniqueness

2-Bromo-N,3-dimethylaniline is unique due to the specific positioning of the bromine atom, which influences its reactivity and applications. The presence of both the bromine atom and the dimethylamino group provides distinct chemical properties that are valuable in various synthetic and research applications .

Biological Activity

2-Bromo-N,N-dimethylaniline, a brominated derivative of N,N-dimethylaniline, is a compound of significant interest in organic chemistry and medicinal applications. Its molecular formula is C8H10BrN, and it has a molecular weight of 200.08 g/mol. This compound is primarily utilized in various synthetic pathways, including the preparation of complex organic molecules and pharmaceuticals.

2-Bromo-N,N-dimethylaniline is characterized as a light yellow liquid. It is soluble in organic solvents and exhibits properties typical of aromatic amines, including potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Light yellow liquid |

| Solubility | Organic solvents |

Antimicrobial Properties

Research indicates that halogenated anilines, including 2-bromo derivatives, exhibit antimicrobial activity. A study demonstrated that 2-bromo-N,N-dimethylaniline showed significant antibacterial effects against various strains of bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2-bromo-N,N-dimethylaniline have been investigated in several cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, it was shown to significantly reduce cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study: Apoptosis Induction

- Cell Line : MCF-7 (breast cancer)

- Concentration : 50 µM

- Observation : 70% reduction in cell viability after 48 hours.

- Mechanism : Activation of caspase-3 and caspase-9 pathways.

Neurotoxicity

Despite its potential therapeutic benefits, there are concerns regarding the neurotoxic effects of brominated compounds. Studies have highlighted that exposure to 2-bromo-N,N-dimethylaniline may lead to neurotoxic outcomes, particularly with prolonged exposure. The compound has been associated with oxidative stress and neuronal apoptosis in animal models .

Synthesis and Applications

2-Bromo-N,N-dimethylaniline is synthesized through the bromination of N,N-dimethylaniline using thionyl bromide or other brominating agents under controlled conditions. This compound serves as a precursor for various chemical syntheses, including:

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-bromo-N,3-dimethylaniline |

InChI |

InChI=1S/C8H10BrN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3 |

InChI Key |

VAGSRWYSVFVIME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.